molecular formula C21H19ClN2O4 B2681851 (2Z)-2-[(4-chlorophenyl)imino]-7-hydroxy-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide CAS No. 1327173-38-5

(2Z)-2-[(4-chlorophenyl)imino]-7-hydroxy-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide

Cat. No.: B2681851
CAS No.: 1327173-38-5
M. Wt: 398.84
InChI Key: IBXWKCKODAJKAW-FLFQWRMESA-N
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Description

(2Z)-2-[(4-chlorophenyl)imino]-7-hydroxy-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a chromene core with various functional groups, including a chlorophenyl group, a hydroxy group, and an oxolan-2-ylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(4-chlorophenyl)imino]-7-hydroxy-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide typically involves multiple steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a salicylaldehyde derivative.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorinated aromatic compound.

    Addition of the Oxolan-2-ylmethyl Group: The oxolan-2-ylmethyl group can be added through a nucleophilic addition reaction involving an oxirane derivative.

    Formation of the Imino Group: The imino group can be formed through a condensation reaction with an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.

    Reduction: The imino group can be reduced to form an amine.

    Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of other complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-2-[(4-chlorophenyl)imino]-7-hydroxy-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-2-[(4-chlorophenyl)imino]-7-hydroxy-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its chromene core, combined with the chlorophenyl, hydroxy, and oxolan-2-ylmethyl groups, provides a distinct structure that can interact with various molecular targets.

Properties

IUPAC Name

2-(4-chlorophenyl)imino-7-hydroxy-N-(oxolan-2-ylmethyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O4/c22-14-4-6-15(7-5-14)24-21-18(20(26)23-12-17-2-1-9-27-17)10-13-3-8-16(25)11-19(13)28-21/h3-8,10-11,17,25H,1-2,9,12H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBXWKCKODAJKAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC3=C(C=C(C=C3)O)OC2=NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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